2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate
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Overview
Description
2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromen core with a phenyl group at the 4-position and a cyclohexanecarboxylate ester at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with cyclohexanecarboxylate chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specified duration . The crude product is then purified using techniques such as flash chromatography on silica gel.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl and cyclohexanecarboxylate groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized chromen derivatives.
Scientific Research Applications
2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Acetic acid 2-oxo-4-phenyl-2H-chromen-7-yl ester: Similar in structure but with an acetic acid ester group instead of cyclohexanecarboxylate.
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate: Features a methyl group at the 8-position and an acetate ester.
Uniqueness
2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate is unique due to the presence of the cyclohexanecarboxylate ester, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(2-oxo-4-phenylchromen-7-yl) cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c23-21-14-19(15-7-3-1-4-8-15)18-12-11-17(13-20(18)26-21)25-22(24)16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFNHJAXJEXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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